molecular formula C17H17FN2O5S B6521061 N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 896313-27-2

N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521061
CAS No.: 896313-27-2
M. Wt: 380.4 g/mol
InChI Key: ZDIJVFSVRZPFDU-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a fluorobenzenesulfonyl group, and a furan ring, making it a unique and versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the cyclopropylamine and react it with 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl bromide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as furan-2,3-dione derivatives, sulfides, and substituted benzene rings .

Scientific Research Applications

N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The molecular pathways involved in its action can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of the fluorobenzenesulfonyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in drug design and enzyme inhibition studies .

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJVFSVRZPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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